tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate
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Overview
Description
tert-Butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and cyanomethylidene reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanomethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate can be compared with other azetidine derivatives and cyanomethylidene compounds.
- Similar compounds include tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxamide and this compound methyl ester.
Uniqueness
- The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
- The cyanomethylidene moiety introduces electrophilic character, making the compound suitable for various nucleophilic addition reactions.
- The azetidine ring imparts rigidity and unique conformational properties, influencing the compound’s biological activity.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h4H,5,7H2,1-3H3/b8-4- |
InChI Key |
BWSOMVDGCKXJGN-YWEYNIOJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N\1CC/C1=C/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=CC#N |
Origin of Product |
United States |
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